![molecular formula C8H9ClN4O B2466138 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one CAS No. 1795186-69-4](/img/structure/B2466138.png)
5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one
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Overview
Description
5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a series of novel compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one derivatives. These compounds exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrated the best cytotoxic effects . Additionally, they showed enzymatic inhibitory activity against CDK2/cyclin A2, making them promising candidates for further investigation.
Antitumor Activity
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicated favorable pharmacokinetic properties for these compounds. Their antitumor activity was observed, suggesting their potential as cancer therapeutics .
Cell Cycle Alteration and Apoptosis Induction
Compound 14, in particular, displayed dual activity against cancer cell lines and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells .
Bioisosteric Replacements
Researchers replaced the purine scaffold of the CDK inhibitor roscovitine with pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine rings. These modifications aimed to enhance binding affinity and selectivity for CDK2 .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a decrease in cell proliferation .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These compounds often exhibit improved biochemical efficacy and are more likely to reach their target sites in the body .
Result of Action
The inhibition of CDK2 by 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one results in significant anti-proliferative effects. It has been shown to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . Furthermore, it can induce apoptosis within cells .
Action Environment
The efficacy and stability of 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the solvent used, as evidenced by a related pyrimidine compound undergoing transformation in DMSO . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the targeted cells.
properties
IUPAC Name |
5-chloro-1,3,6-trimethylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-4-5-6(13(3)11-4)7(14)12(2)8(9)10-5/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGFDNNAEAOUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(N(C2=O)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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